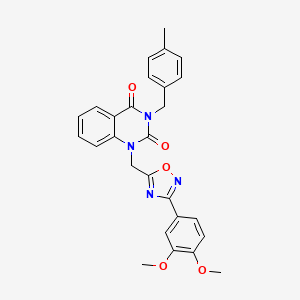

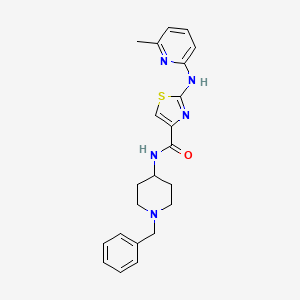

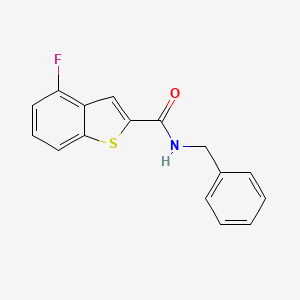

![molecular formula C18H20N4O4S B3010909 Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852437-98-0](/img/structure/B3010909.png)

Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate” is a chemical compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives, such as the one , often involves the use of green chemistry approaches . For instance, a two-step synthesis process can be employed, starting with anthranilic acid and using deep eutectic solvents (DESs) and microwave-induced synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is present as a central structural component in a number of drug classes . It also contains a dimethoxyphenyl group and a pyridazinyl group attached to the triazole ring.Chemical Reactions Analysis

Triazole compounds, including this one, are known to readily react with a variety of enzymes and receptors in the biological system . This makes them versatile in their biological activities and allows them to be used in a wide range of applications.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The core structure of this compound, particularly the [1,2,4]triazolo[4,3-b]pyridazine moiety, has been associated with significant anticancer properties. Research indicates that derivatives of this class can exhibit cytotoxic effects against various cancer cell lines. The presence of the dimethoxyphenyl group may enhance these properties, potentially leading to the development of new chemotherapeutic agents .

Antimicrobial Properties

Compounds with the [1,2,4]triazolo[4,3-b] scaffold have shown a broad spectrum of antimicrobial activities. The thioether linkage in “Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate” could be explored for its potential to inhibit the growth of bacteria and fungi, contributing to the field of antibiotics .

Analgesic and Anti-inflammatory Uses

The structural features of this compound suggest potential analgesic and anti-inflammatory applications. By modulating inflammatory pathways or interacting with pain receptors, derivatives of this compound could be valuable in creating new pain management therapies .

Enzyme Inhibition

This compound could serve as a lead structure for the development of various enzyme inhibitors. The [1,2,4]triazolo[4,3-b]pyridazine ring system has been linked to inhibition of enzymes like carbonic anhydrase, cholinesterase, and aromatase, which are critical in many physiological processes and diseases .

Antioxidant Effects

The methoxy groups and the heterocyclic system present in the compound may contribute to its antioxidant capacity. This property is crucial in preventing oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .

Antiviral Potential

Given the urgent need for new antiviral agents, the triazolopyridazine scaffold of this compound could be investigated for its ability to interfere with viral replication or assembly, offering a new avenue for antiviral drug development .

Molecular Modeling and Drug Design

The compound’s structure is suitable for in silico pharmacokinetic and molecular modeling studies. These studies can predict how the compound interacts with various biological targets, aiding in the rational design of drugs with improved efficacy and reduced side effects .

Antitubercular Agents

The diverse pharmacological activities of the [1,2,4]triazolo[4,3-b]pyridazine derivatives also extend to antitubercular properties. This compound could be explored for its potential to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Compounds with similar structures have been reported to have promising antitumor activity against the human hepatocellular carcinoma cell line .

Action Environment

It is known that the synthesis of similar compounds involves acid-catalyzed cyclization , which suggests that the reaction environment could potentially influence the compound’s synthesis and stability.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-5-14(18(23)26-4)27-16-9-8-15-19-20-17(22(15)21-16)11-6-7-12(24-2)13(10-11)25-3/h6-10,14H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJQIXNITKOGNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

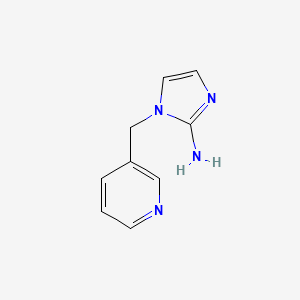

![5-benzyl-N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3010828.png)

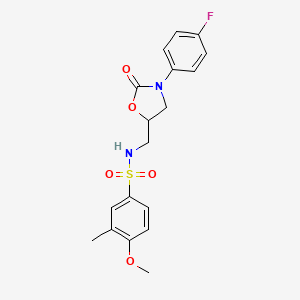

![2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010841.png)

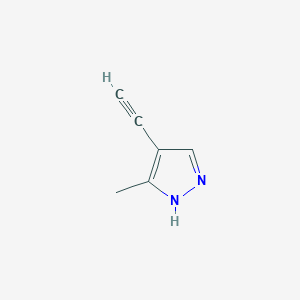

![1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid](/img/structure/B3010842.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B3010848.png)